5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one

Cancer Cell differentiation Psoriasis

5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one (CAS 52059-66-2, molecular formula C8H4BrNO2S, molecular weight 258.09 g/mol) is a heterocyclic small molecule belonging to the oxathiazolone family. It features a 1,3,4-oxathiazol-2-one core substituted at the 5-position with a 2-bromophenyl group.

Molecular Formula C8H4BrNO2S
Molecular Weight 258.09 g/mol
CAS No. 52059-66-2
Cat. No. B12791453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one
CAS52059-66-2
Molecular FormulaC8H4BrNO2S
Molecular Weight258.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NSC(=O)O2)Br
InChIInChI=1S/C8H4BrNO2S/c9-6-4-2-1-3-5(6)7-10-13-8(11)12-7/h1-4H
InChIKeyQLELHHGCBCBFAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one (CAS 52059-66-2): Core Chemical Identity and Research Classification


5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one (CAS 52059-66-2, molecular formula C8H4BrNO2S, molecular weight 258.09 g/mol) is a heterocyclic small molecule belonging to the oxathiazolone family [1]. It features a 1,3,4-oxathiazol-2-one core substituted at the 5-position with a 2-bromophenyl group. The compound is registered under UNII F2PX2UYN2M and NSC identifier NSC-294561, indicating its inclusion in the National Cancer Institute's screening collection [1]. The oxathiazolone class is recognized for its capacity to act as a scaffold for proteasome inhibition, antimicrobial activity, and as a precursor for nitrile sulfide generation via thermal decarboxylation [2][3].

Why 5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one Cannot Be Casually Substituted with Other Oxathiazolones


Within the 1,3,4-oxathiazol-2-one family, the nature of the 5-substituent profoundly modulates electronic structure, molecular geometry, thermal decarboxylation kinetics, and biological target engagement [1]. For instance, the unsubstituted 5-phenyl analog (CAS 5852-49-3) displays weak affinity for the human immunoproteasome (Ki = 7,900 nM), whereas 5-styryl derivatives achieve rapid bactericidal activity against non-replicating Mycobacterium tuberculosis (Mtb) with CFU counts dropping below the detection limit within seven days [2][3]. The 2-bromophenyl substituent introduces a sterically demanding, electron-withdrawing ortho-bromo group that influences ring planarity and π-conjugation, directly impacting both chemical reactivity in cycloaddition cascades and biological recognition at protein targets [4]. These substituent-dependent properties mean that in-class analogs are not functionally interchangeable for research or procurement purposes.

Quantitative Differentiation Evidence for 5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one: Comparator-Based Analysis


Cellular Differentiation Induction: 5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one Arrests Proliferation of Undifferentiated Cells

5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This differentiation-inducing property is not uniformly shared across all 5-substituted 1,3,4-oxathiazol-2-one analogs. In contrast, the unsubstituted 5-phenyl-1,3,4-oxathiazol-2-one shows only weak activity against the human immunoproteasome (Ki = 7,900 nM) without reported differentiation-inducing capacity [2]. While direct quantitative comparison data (e.g., EC50 values for differentiation induction) are not publicly available for this specific compound, the phenotype reported—monocytic differentiation of undifferentiated cells—represents a mechanistically distinct biological outcome compared to the proteasome inhibition endpoint of analogs such as HT1171 or 5-styryl derivatives [3].

Cancer Cell differentiation Psoriasis

Mycobacterial Proteasome Inhibition: Class-Level Evidence from Oxathiazolone Scaffold with HT1171 and GL5 Comparators

The 1,3,4-oxathiazol-2-one scaffold is the core pharmacophore for a series of compounds that act as selective suicide-substrate inhibitors of the Mycobacterium tuberculosis (Mtb) proteasome [1]. The most extensively characterized member of this class, HT1171, at a concentration of 50 μM, inhibits approximately 90% of mycobacterial proteasome activity within 1 hour in Mycobacterium bovis BCG [2]. In the same assay, the human proteasome inhibitor bortezomib achieves only 52% inhibition at an equivalent 50 μM dose, highlighting the class-level selectivity advantage [2]. Another established oxathiazolone, GL5, shows comparable activity to HT1171 [1]. While specific proteasome inhibition data (IC50 values against Mtb proteasome) for 5-(2-bromophenyl)-1,3,4-oxathiazol-2-one are not publicly available, its structural identity as a 5-aryl-1,3,4-oxathiazol-2-one places it within the same chemotype responsible for this selective mechanism of action [3].

Tuberculosis Proteasome inhibition Non-replicating bacteria

Thermal Decarboxylation Reactivity: 5-Substituent Electronic Effects Modulate Nitrile Sulfide Generation Potential

1,3,4-Oxathiazol-2-one derivatives serve as precursors for thermal decarboxylation to generate short-lived nitrile sulfides, which can be trapped via 1,3-dipolar cycloaddition reactions to yield various heterocycles [1]. The efficiency of this transformation is substituent-dependent: electron-withdrawing groups on the 5-aryl substituent influence the decomposition temperature and the yield of the trapped cycloadduct. A comprehensive crystallographic and computational survey of four diverse 5-substituted oxathiazolones demonstrated that substituent electronic character directly modulates the physical and electronic structure of the heterocycle, governing its sensitivity to decomposition [2]. The 2-bromophenyl group, with its ortho-bromo substituent (Hammett σ_m = 0.39 for Br), imparts distinct electronic character compared to the unsubstituted phenyl analog or electron-donating 5-alkyl derivatives such as 5-methyl-1,3,4-oxathiazol-2-one . While quantitative decarboxylation kinetics (e.g., activation energy E_a or half-life at a given temperature) are not publicly reported for 5-(2-bromophenyl)-1,3,4-oxathiazol-2-one specifically, the established structure-reactivity relationships based on crystallographic and computational data across the series support the expectation of measurably different thermal behavior [2].

Cycloaddition chemistry Nitrile sulfide Synthetic building block

Antimicrobial Surface Treatment: Oxathiazolone Class Activity Against Gram-Positive and Gram-Negative Bacteria

A patent describing the use of oxathiazolones of formula (I), where R1 includes phenyl substituted by halogen substituents, establishes the antimicrobial utility of this compound class for surface treatment applications [1]. The claimed compounds exhibit pronounced activity against pathogenic gram-positive and gram-negative bacteria, as well as against yeasts and moulds [1]. 5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one falls within the structural scope of this patent (R1 = phenyl substituted by bromine at the ortho position). The patent also covers antimicrobial treatment of skin, mucosa, or hair [2]. In contrast, the unsubstituted 5-phenyl-1,3,4-oxathiazol-2-one, while structurally covered by the same patent genus, differs in that the 2-bromo substituent introduces an electron-withdrawing group that can modulate the compound's reactivity with biological nucleophiles and potentially its antimicrobial potency [3]. Specific minimum inhibitory concentration (MIC) values for this compound against individual bacterial strains are not publicly available.

Antimicrobial Surface treatment Biocide

Evidence-Based Application Scenarios for 5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one in Research and Industrial Procurement


Chemical Biology: Differentiation-Based Anticancer Screening

Based on the reported activity of 5-(2-bromophenyl)-1,3,4-oxathiazol-2-one in arresting proliferation of undifferentiated cells and inducing monocytic differentiation [1], this compound is a candidate for phenotypic screening programs targeting acute myeloid leukemia (AML) or hyperproliferative skin disorders such as psoriasis. Unlike the prototypical Mtb proteasome inhibitor oxathiazolones HT1171 and GL5, which act via irreversible proteasome active-site modification [2], this compound's differentiation-inducing phenotype suggests an alternative or additional mechanism of action. Researchers procuring this compound for differentiation-based assays should include appropriate positive controls (e.g., all-trans retinoic acid or 1,25-dihydroxyvitamin D3 for monocytic differentiation in HL-60 cells) and quantify differentiation markers such as CD11b or CD14 expression.

Antitubercular Drug Discovery: SAR Expansion of Oxathiazolone Proteasome Inhibitors

The 1,3,4-oxathiazol-2-one scaffold is a validated core for selective, irreversible inhibition of the Mtb proteasome, with HT1171 and GL5 achieving ~90% inhibition of mycobacterial proteasome activity at 50 μM while largely sparing the human homolog [1][2]. 5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one, with its ortho-bromo substitution, provides a structurally distinct analog for SAR studies aimed at exploring the effect of halogen position and electronegativity on mycobacterial proteasome binding affinity, selectivity over human proteasomes, and bactericidal activity against non-replicating Mtb. Procurement of this compound supports systematic SAR campaigns where it can serve as a comparator to para-bromo, meta-bromo, or non-halogenated phenyl oxathiazolones.

Synthetic Methodology: Dual-Functional Building Block for Cycloaddition and Cross-Coupling Chemistry

The 1,3,4-oxathiazol-2-one ring undergoes thermal decarboxylation to generate a nitrile sulfide dipole that can be trapped in 1,3-dipolar cycloaddition reactions to construct heterocyclic frameworks including isothiazoles, thiadiazoles, and other sulfur-containing ring systems [1][2]. The ortho-bromophenyl substituent on this compound provides a secondary synthetic handle: following cycloaddition, the aryl bromide can participate in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) for further diversification. This dual-reactivity profile (thermal dipole generation + post-cycloaddition cross-coupling) makes the compound a strategically valuable building block for medicinal chemistry libraries that is not offered by non-halogenated 5-phenyl or 5-alkyl oxathiazolone analogs.

Industrial Biocide Development: Halogenated Oxathiazolone for Antimicrobial Formulation Screening

Patent US 6,689,372 establishes that oxathiazolones where R1 is phenyl substituted by halogen exhibit pronounced antimicrobial activity against gram-positive and gram-negative bacteria, yeasts, and moulds for surface treatment applications [1]. 5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one falls within this claimed structural scope. For industrial R&D teams developing antimicrobial coatings, paints, or preservatives, this compound can be screened alongside other halogen-substituted oxathiazolones to evaluate the impact of ortho-bromination on key formulation parameters such as minimum inhibitory concentration (MIC), leaching rate, photostability, and compatibility with polymer matrices.

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